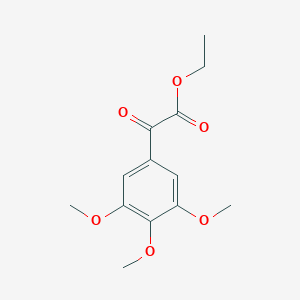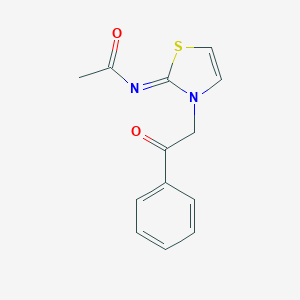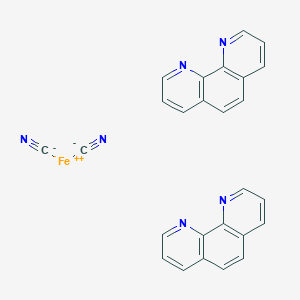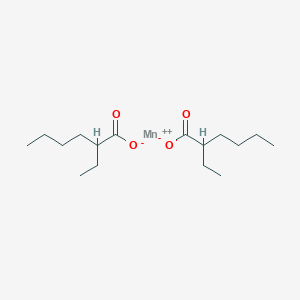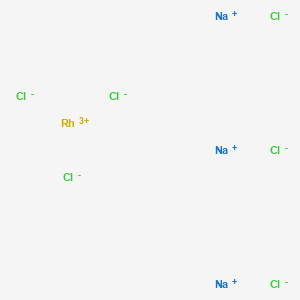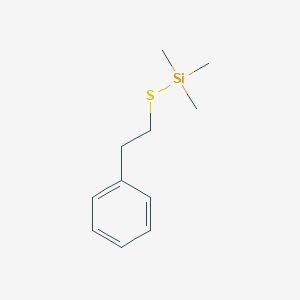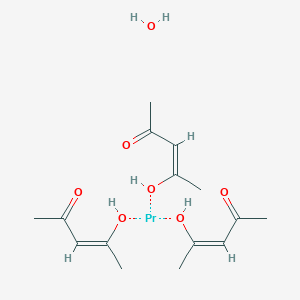
Tris(pentane-2,4-dionato-O,O')praseodymium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(pentane-2,4-dionato-O,O’)praseodymium is a complex compound. It is similar to other tris(pentane-2,4-dionato-O,O’) metal complexes, such as those of gallium , iridium , and rhodium , which consist of a central metal atom surrounded by three pentane-2,4-dionate ligands .
Synthesis Analysis
The synthesis of similar tris(pentane-2,4-dionato-O,O’) metal complexes involves the reaction of the metal with 2,4-pentanedione (also known as acetylacetone) in the presence of a base . The base deprotonates the 2,4-pentanedione, forming a bidentate ligand that can bond to the metal atom .Molecular Structure Analysis
The molecular structure of tris(pentane-2,4-dionato-O,O’)praseodymium is likely to be similar to that of other tris(pentane-2,4-dionato-O,O’) metal complexes. For example, in tris(3-chloro-pentane-2,4-dionato-κ(2)O,O’)iron(III), the iron(III) cation is coordinated by six oxygen atoms from three 3-chloro-pentane-2,4-dionate ligands in a slightly distorted octahedral environment .Applications De Recherche Scientifique
Supercritical Fluid Applications
Studies have explored the solubility of tris(pentane-2,4-dionato) chromium(III) in supercritical carbon dioxide (SC-CO2) with organic modifiers. This research demonstrates the potential for using similar tris(β-diketonato) complexes in supercritical fluid applications, suggesting avenues for the use of Tris(pentane-2,4-dionato-O,O')praseodymium in enhancing solubility and reaction conditions in supercritical CO2, a solvent known for its environmental benefits and efficiency in chemical processes (Ohashi et al., 2006).
Hydrogen-Bonding Studies
The hydrogen-bond formation capabilities of tris(β-diketonato) complexes with chlorinated phenols have been thoroughly investigated, showing these complexes' roles in forming hydrogen-bonded complexes. Such studies highlight the potential of Tris(pentane-2,4-dionato-O,O')praseodymium in elucidating hydrogen bonding phenomena and designing new materials with specific interaction capabilities (Khan & Imura, 2000).
Photophysical and Electrochemical Studies
Research on heteroleptic anthryl-substituted β-ketoenolates of rhodium(III) and iridium(III) reveals the intricate interplay between fluorophore-metal interactions, photophysical, and electrochemical behaviors. These insights suggest that Tris(pentane-2,4-dionato-O,O')praseodymium could be explored for its photophysical properties and potential applications in developing new optical materials, sensors, or catalysts (Carano et al., 2002).
Luminescence Sensing
Tris(β-diketonato)lanthanides have been characterized as luminescent sensing probes for biologically significant substrates like glutamic acid and aspartic acid. This suggests potential applications for Tris(pentane-2,4-dionato-O,O')praseodymium in the field of luminescence sensing, particularly for detecting and studying neurotransmitters and other biological molecules (Tsukube et al., 2009).
Green Synthesis and Chemical Transformations
The green synthesis of chalcones and their derivatives using polyethylene glycol 400 catalyzed by boric acid highlights a sustainable approach to chemical synthesis. This research opens avenues for using Tris(pentane-2,4-dionato-O,O')praseodymium in environmentally friendly synthesis processes and as a catalyst for organic transformations (Dong et al., 2016).
Mécanisme D'action
Mode of Action
Similar compounds have been studied for their high-energy properties . These compounds may act as high-energy materials (HEMs), with their mode of action related to their positive electrostatic potential .
Biochemical Pathways
It’s known that coordination compounds can affect various biochemical pathways due to their structural features .
Result of Action
Similar compounds have been shown to act as high-energy molecules .
Propriétés
IUPAC Name |
(Z)-4-oxopent-2-en-2-olate;praseodymium(3+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H8O2.Pr/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXQKISUYACYGB-LNTINUHCSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Pr+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Pr+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21O6Pr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14553-09-4 |
Source


|
| Record name | Tris(pentane-2,4-dionato-O,O')praseodymium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014553094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tris(pentane-2,4-dionato-O,O')praseodymium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.076 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

